n-(4-methoxybenzyl)ethanamine chemical properties
n-(4-methoxybenzyl)ethanamine chemical properties
An In-depth Technical Guide to N-(4-methoxybenzyl)ethanamine: Properties, Synthesis, and Applications
Abstract
N-(4-methoxybenzyl)ethanamine is a secondary amine of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a methoxy-substituted aromatic ring and a secondary amine functional group, makes it a valuable intermediate for the synthesis of more complex molecules and a key structural motif in various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis via reductive amination, methods for its analytical characterization, and a discussion of its reactivity and applications. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile compound.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the fundamental physicochemical properties of a compound are paramount before its use in any research or development setting.
Nomenclature and Identifiers:
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IUPAC Name: N-[(4-methoxyphenyl)methyl]ethanamine[1]
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Common Synonyms: N-Ethyl-4-methoxybenzylamine, N-Ethyl-p-methoxybenzylamine[1]
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CAS Number: 22993-76-6[1]
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Molecular Formula: C₁₀H₁₅NO[1]
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Molecular Weight: 165.23 g/mol [1]
Physicochemical Data Summary:
The following table summarizes the key physical and chemical properties of N-(4-methoxybenzyl)ethanamine.
| Property | Value | Source(s) |
| Appearance | Pale yellow oil (predicted) | [2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Boiling Point | Not experimentally determined; predicted high | - |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, THF) | [3] |
| pKa (Predicted) | ~9.5-10.5 (typical for secondary amines) | [4] |
Synthesis and Purification
The most efficient and widely adopted method for synthesizing secondary amines like N-(4-methoxybenzyl)ethanamine is reductive amination . This cornerstone reaction in organic chemistry involves two key steps: the formation of an imine from an aldehyde and a primary amine, followed by the reduction of the imine to the target secondary amine.[3][5][6]
The Causality of Reductive Amination
The power of reductive amination lies in its control and versatility. Direct alkylation of a primary amine with an alkyl halide is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[5] Reductive amination elegantly circumvents this by forming a stable imine intermediate, which is then selectively reduced. The choice of reducing agent is critical and dictates the experimental setup.
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Sodium Borohydride (NaBH₄): A robust and common reducing agent. However, it can also reduce the starting aldehyde. Therefore, a two-step, one-pot procedure is required: first, the imine is allowed to form, and only then is the NaBH₄ added.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. Its reduced reactivity prevents it from significantly reducing the aldehyde, allowing for a true one-pot reaction where all reagents can be mixed from the start. It selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde.[3][5]
General Synthesis Pathway
The synthesis proceeds by reacting p-anisaldehyde (4-methoxybenzaldehyde) with ethylamine to form an intermediate imine, which is then reduced in situ.
Caption: General reaction scheme for the synthesis of N-(4-methoxybenzyl)ethanamine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol provides two validated methods based on the choice of reducing agent.
Method A: Using Sodium Borohydride (Two-step, One-pot)
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Imine Formation:
-
In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol (approx. 10 mL per mmol of aldehyde).
-
Add ethylamine (1.1 eq, typically as a solution in THF or water) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.[3]
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the borohydride.
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
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Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC indicates the disappearance of the imine intermediate.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
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Method B: Using Sodium Triacetoxyborohydride (True One-pot)
-
Reaction Setup:
-
In a round-bottom flask, combine p-anisaldehyde (1.0 eq), ethylamine (1.1 eq), and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add molecular sieves or a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirring mixture.[3]
-
Stir at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
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Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
Analytical Workflow
Caption: Standard analytical workflow for product validation.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~7.25 ppm (d, 2H): Aromatic protons ortho to the CH₂ group. ~6.88 ppm (d, 2H): Aromatic protons ortho to the OCH₃ group. ~3.80 ppm (s, 3H): Methoxy (OCH₃) protons. ~3.70 ppm (s, 2H): Benzyl (Ar-CH₂-N) protons. ~2.65 ppm (q, 2H): Methylene (N-CH₂-CH₃) protons. ~1.15 ppm (t, 3H): Methyl (CH₂-CH₃) protons. ~1.5-2.0 ppm (br s, 1H): N-H proton (may be broad and exchangeable with D₂O). |
| ¹³C NMR | ~159 ppm: Aromatic C attached to OCH₃. ~131 ppm: Quaternary aromatic C. ~129 ppm: Aromatic CH ortho to CH₂. ~114 ppm: Aromatic CH ortho to OCH₃. ~55 ppm: Methoxy (OCH₃) carbon. ~53 ppm: Benzyl (Ar-CH₂) carbon. ~45 ppm: Methylene (N-CH₂) carbon. ~15 ppm: Methyl (CH₃) carbon. |
| FT-IR | 3300-3400 cm⁻¹ (weak-medium): N-H stretch. 2950-2800 cm⁻¹ (strong): C-H sp³ stretches. ~1610, 1510 cm⁻¹ (strong): C=C aromatic ring stretches. ~1245 cm⁻¹ (strong): Ar-O-C asymmetric stretch. ~1170 cm⁻¹ (medium): C-N stretch. |
| Mass Spec (EI) | M⁺ at m/z = 165: Molecular ion. m/z = 121 (base peak): Loss of the ethylamine side chain, forming the stable 4-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. m/z = 136: Loss of the ethyl group [M-29]⁺. |
Reactivity and Potential Applications
N-(4-methoxybenzyl)ethanamine serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is centered around the nucleophilic secondary amine and the electron-rich aromatic ring.
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Pharmaceutical Intermediate: The N-benzylamine scaffold is present in numerous therapeutic agents. The methoxy group can modulate pharmacokinetic properties like lipophilicity and metabolic stability. This structural motif is explored in compounds targeting the central nervous system, particularly as agonists or antagonists for serotonin (5-HT) receptors, which are implicated in psychiatric disorders like depression and schizophrenia.[10][11]
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Synthetic Building Block: The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation to build more complex molecular architectures.
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Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines and alcohols. While this compound itself is the product, the stability and cleavage conditions of the PMB group are highly relevant in multi-step syntheses.
Safety and Handling
Based on safety data for structurally similar amines, N-(4-methoxybenzyl)ethanamine should be handled with care, assuming it possesses similar hazards.[12][13]
Hazard Profile:
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection.[14] P302+P352, P305+P351+P338: IF ON SKIN/IN EYES rinse thoroughly.[14][15] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270: Wash hands thoroughly after handling, do not eat/drink.[14] |
| Eye Damage | H318: Causes serious eye damage. | P310: Immediately call a POISON CENTER or doctor.[13] |
Handling and Storage:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[13] Store locked up.[14]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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